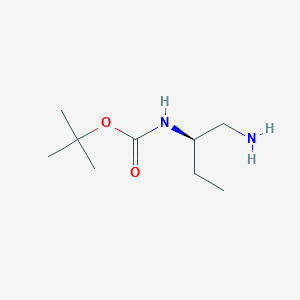

(R)-tert-Butyl (1-aminobutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-aminobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJCYTMWAXWVOM-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (R)-tert-Butyl (1-aminobutan-2-yl)carbamate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used in this reaction include triethylamine (Et3N) and sodium hydroxide (NaOH). The reaction can be catalyzed by various agents such as iodine or perchloric acid adsorbed on silica gel .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Solid acid catalysts like H-BEA zeolite can be used for the continuous deprotection of amines, which is a crucial step in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(R)-tert-Butyl (1-aminobutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups.

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) without affecting the Boc group.

Substitution: Nucleophilic substitution reactions can be performed on the Boc-protected amine, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces primary amines .

Scientific Research Applications

Protecting Group in Organic Synthesis

(R)-tert-Butyl (1-aminobutan-2-yl)carbamate is primarily employed as a protecting group for amines during organic synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the amine and allowing for selective reactions without interference from the amine functionality. This property is crucial when synthesizing complex molecules where amine protection is necessary to avoid unwanted side reactions.

Key Benefits:

- Stability: The tert-butyl group stabilizes the amine, making it less reactive under various conditions.

- Ease of Deprotection: The carbamate can be easily removed under mild acidic conditions, regenerating the free amine for further reactions.

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in drug development to ensure efficacy and reduce side effects.

Case Studies:

- Neuroprotective Agents: Research indicates that derivatives of this compound exhibit neuroprotective effects, making them potential candidates for treating neurological disorders. In vitro and in vivo studies have shown promising results regarding their biological activity.

Interaction Studies

Studies have been conducted to explore how this compound interacts with various biological targets, including enzymes and receptors. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic effects.

Research Findings:

- Interaction with neurotransmitter systems has been a focal point, revealing insights into how this compound may influence cellular signaling pathways.

Development of Novel Therapeutics

The compound's derivatives are being investigated for their potential use in developing novel therapeutics targeting diseases such as cancer and neurodegenerative disorders. The ability to modify the structure while retaining biological activity makes it a valuable scaffold in drug design.

Mechanism of Action

The mechanism of action of (R)-tert-Butyl (1-aminobutan-2-yl)carbamate involves the protection of the amine group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The tert-butyl carbamate framework is shared across several structurally related compounds, but substituent variations significantly influence their reactivity and applications. Key examples from the evidence include:

Key Observations:

Physical and Chemical Properties

Substituents critically affect physical properties such as solubility, melting point, and stability:

Analysis:

Biological Activity

(R)-tert-Butyl (1-aminobutan-2-yl)carbamate, a chiral carbamate derivative, has garnered attention for its promising biological activities, particularly as a precursor for biologically active compounds. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a carbamate moiety linked to a chiral amine. Its molecular formula is , and it is often used in organic synthesis due to its stability and ease of removal under mild conditions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol |

| Solubility | Soluble in organic solvents like DMSO and methanol |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Carbamates generally function by forming carbamic acid intermediates, which can inhibit enzymatic activity or modulate receptor functions.

Target Interactions

Research has indicated that this compound may influence neurotransmitter systems and cellular signaling pathways, potentially providing neuroprotective effects. Studies have explored its interaction with specific receptors involved in neurological functions.

Neuroprotective Effects

In vitro studies have shown that derivatives of this compound exhibit neuroprotective properties, making them candidates for treating neurological disorders such as Alzheimer's disease and multiple sclerosis. For instance, a study indicated that certain derivatives improved neuronal survival under oxidative stress conditions.

In Vivo Studies

Animal models have been used to assess the efficacy of this compound in reducing neuroinflammation and promoting neuronal repair. One notable study demonstrated that administration of this compound significantly reduced markers of inflammation in the brain tissue of mice subjected to experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis .

Case Studies

-

Neuroprotection in EAE Models

- Objective : Evaluate the neuroprotective effects of this compound in EAE models.

- Findings : The compound reduced clinical scores associated with EAE and decreased inflammatory cell infiltration in the central nervous system.

- Effects on Neurotransmitter Systems

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate favorable absorption characteristics with significant bioavailability when administered orally or via injection.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4 hours |

| Metabolism | Primarily hepatic |

Q & A

Q. What are the standard synthetic routes for (R)-tert-Butyl (1-aminobutan-2-yl)carbamate, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine functionality. For stereochemical control, chiral starting materials or catalysts are employed. For example, in analogous compounds like tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, enantioselective synthesis is achieved using iodolactamization or asymmetric hydrogenation . Key steps include:

- Amine Protection : Reacting the primary amine with Boc anhydride under basic conditions (e.g., NaHCO₃) in a solvent like THF or DCM.

- Stereochemical Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (ee), while X-ray crystallography (using SHELX software) resolves absolute configuration .

Q. What analytical techniques are most reliable for characterizing this compound, particularly for confirming stereochemistry?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., Boc carbonyl at ~155 ppm). NOESY or ROESY experiments detect spatial proximity of protons to infer stereochemistry.

- X-ray Crystallography : SHELXL refines crystal structures, resolving chiral centers and hydrogen-bonding networks. For example, tert-butyl carbamate derivatives often form intermolecular N–H···O bonds in crystal lattices .

- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers and quantify ee .

Q. How should this compound be purified, and what storage conditions are optimal?

Methodological Answer:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts. Recrystallization from ethanol or acetonitrile improves purity.

- Storage : Store at 2–8°C in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can low diastereoselectivity in the synthesis of related carbamates be addressed?

Methodological Answer: Low selectivity often arises from competing reaction pathways. Strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance transition-state stabilization.

- Catalytic Systems : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce asymmetry in intermediates. For example, tert-butyl carbamates in CCR2 antagonist syntheses use Pd-catalyzed cross-coupling for stereocontrol .

- Temperature Control : Lower temperatures (-20°C to 0°C) reduce kinetic competition, favoring one pathway .

Q. What challenges arise in resolving crystal structures of tert-butyl carbamates, and how are they mitigated?

Methodological Answer: Common challenges include:

- Twinning : SHELXD/SHELXE can deconvolute twinned data by iterative phasing .

- Disorder : The bulky tert-butyl group often exhibits rotational disorder. Refinement with restraints (e.g., SIMU/DELU in SHELXL) models plausible atomic displacements.

- Weak Diffraction : High-intensity synchrotron radiation improves data quality for low-symmetry crystals .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling or computational methods?

Methodological Answer:

- Isotopic Labeling : N or C-labeled Boc groups track reaction pathways via NMR or mass spectrometry. For example, O labeling in hydrolysis studies identifies nucleophilic attack sites.

- DFT Calculations : Gaussian or ORCA software models transition states and energy barriers. Studies on tert-butyl carbamate hydrolysis reveal rate-determining steps influenced by solvent polarity .

Q. What role does this compound play in synthesizing bioactive molecules, and how is scalability addressed?

Methodological Answer: (R)-tert-Butyl carbamates are key intermediates in drug discovery. For example:

- CCR2 Antagonists : Enantioselective synthesis of intermediates via iodolactamization .

- Protease Inhibitors : Boc-protected amines undergo Suzuki-Miyaura coupling with aryl halides. Scalability is achieved by optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 0.5–1 mol%) and switching to flow chemistry for exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.